molecular formula C9H13FN2O B13060965 Ethanol, 2-[[(2-fluoro-4-pyridinyl)methyl]methylamino]-

Ethanol, 2-[[(2-fluoro-4-pyridinyl)methyl]methylamino]-

Cat. No.: B13060965
M. Wt: 184.21 g/mol
InChI Key: OKIAKTGTQXWHHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHANOL,2-[[(2-FLUORO-4-PYRIDINYL)METHYL]METHYLAMINO]- is a chemical compound with the molecular formula C9H13FN2O. It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHANOL,2-[[(2-FLUORO-4-PYRIDINYL)METHYL]METHYLAMINO]- typically involves the fluorination of pyridine derivatives. For instance, 3-bromo-2-nitropyridine can react with Bu4N+F− in DMF at 20°C to form 2-fluoro-3-bromopyridine . This intermediate can then undergo further reactions to introduce the ethanol and methylamino groups.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimized reaction conditions for large-scale production. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) ensures the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

ETHANOL,2-[[(2-FLUORO-4-PYRIDINYL)METHYL]METHYLAMINO]- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridines .

Scientific Research Applications

ETHANOL,2-[[(2-FLUORO-4-PYRIDINYL)METHYL]METHYLAMINO]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of ETHANOL,2-[[(2-FLUORO-4-PYRIDINYL)METHYL]METHYLAMINO]- involves its interaction with specific molecular targets. The fluorine atom in the pyridine ring enhances its binding affinity to certain enzymes and receptors, thereby modulating their activity. The ethanol and methylamino groups contribute to the compound’s overall pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHANOL,2-[[(2-FLUORO-4-PYRIDINYL)METHYL]METHYLAMINO]- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H13FN2O

Molecular Weight

184.21 g/mol

IUPAC Name

2-[(2-fluoropyridin-4-yl)methyl-methylamino]ethanol

InChI

InChI=1S/C9H13FN2O/c1-12(4-5-13)7-8-2-3-11-9(10)6-8/h2-3,6,13H,4-5,7H2,1H3

InChI Key

OKIAKTGTQXWHHT-UHFFFAOYSA-N

Canonical SMILES

CN(CCO)CC1=CC(=NC=C1)F

Origin of Product

United States

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